2-Bornanone oxime

Catalog No.
S1509460
CAS No.
13559-66-5
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bornanone oxime

CAS Number

13559-66-5

Product Name

2-Bornanone oxime

IUPAC Name

(NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+

InChI Key

OVFDEGGJFJECAT-DHZHZOJOSA-N

SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Isomeric SMILES

CC1(C2CCC1(/C(=N/O)/C2)C)C

Here are some areas of scientific research where 2-bornanone oxime is being studied:

Crystallography:

Researchers have investigated the crystal structures of various derivatives of 2-bornanone oxime. Understanding the crystal structure of a compound is crucial in various fields, including drug discovery and materials science. ()

Organic Chemistry:

2-Bornanone oxime is used as a starting material for the synthesis of other organic compounds. These synthesized compounds can have various applications, such as in pharmaceuticals or as functional materials. ()

2-Bornanone oxime, with the chemical formula C10H17NOC_{10}H_{17}NO, is an organic compound classified as an oxime. It is derived from 2-bornanone, a ketone, through the reaction with hydroxylamine. The structure of 2-bornanone oxime features a hydroxyl group (-OH) bonded to a nitrogen atom, which is itself bonded to a carbon atom involved in a double bond with oxygen (C=N-OH). This compound typically exists as a colorless liquid or crystalline solid and has notable applications in various fields due to its unique properties.

2-Bornanone oxime has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for producing various compounds, including pharmaceuticals and agrochemicals.
  • Pheromone Research: Its role as a potential pheromone makes it significant in entomological studies aimed at pest control strategies.
  • Chemical Analysis: Used in analytical chemistry for studying reaction mechanisms involving oximes and their derivatives.

The synthesis of 2-bornanone oxime involves the following steps:

  • Reaction with Hydroxylamine: The primary method for synthesizing 2-bornanone oxime is through the reaction of 2-bornanone with hydroxylamine in a weakly acidic medium. This process typically occurs at room temperature and results in the formation of the oxime along with water as a byproduct.
    2 Bornanone+Hydroxylamine2 Bornanone Oxime+Water\text{2 Bornanone}+\text{Hydroxylamine}\rightarrow \text{2 Bornanone Oxime}+\text{Water}
  • Purification: After synthesis, the product can be purified through recrystallization or distillation techniques to obtain a high-purity sample.

But has different biological activities.
  • Camphor oxime: A direct derivative of camphor that demonstrates unique properties and applications related to fragrance.
  • Compound NameFormulaKey Characteristics
    AcetoximeC₂H₅NODerived from acetone; used in organic synthesis
    Cyclohexanone oximeC₆H₁₁NOSimilar reactivity; used in chemical synthesis
    Camphor oximeC₁₀H₁₃NODirect derivative of camphor; used in fragrance

    The uniqueness of 2-bornanone oxime lies in its specific structural configuration that influences its biological activity and reactivity compared to these similar compounds. Its role as a potential insect pheromone further distinguishes it from other ketoximes.

    XLogP3

    2.4

    Other CAS

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    36065-15-3
    13559-66-5
    2792-42-9
    37939-80-3

    Wikipedia

    Camphor oxime

    General Manufacturing Information

    Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-: INACTIVE

    Dates

    Last modified: 08-15-2023

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